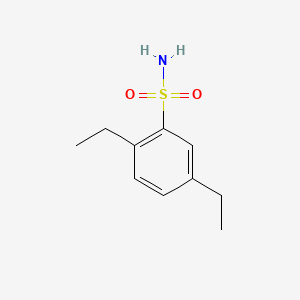

2,5-Diethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-8-5-6-9(4-2)10(7-8)14(11,12)13/h5-7H,3-4H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRFTJNJRNTAPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization of 2,5 Diethylbenzenesulfonamide and Analogues

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental for confirming the molecular structure of synthetic compounds. For 2,5-diethylbenzenesulfonamide, a combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) would provide unambiguous structural verification.

Infrared (IR) Spectroscopy The IR spectrum of an arylsulfonamide is characterized by several distinct absorption bands corresponding to the vibrational modes of its functional groups. For this compound, the most prominent peaks are expected to arise from the sulfonamide and aromatic moieties. Studies on a wide range of arylsulfonamides have established the typical frequency ranges for these vibrations. znaturforsch.com

The N-H stretching vibrations of the primary sulfonamide group typically appear as two distinct bands, corresponding to asymmetric and symmetric modes. znaturforsch.com The sulfonyl group (SO₂) exhibits two very strong and characteristic absorption bands due to asymmetric and symmetric stretching. znaturforsch.com The S-N bond also has a characteristic stretching vibration. znaturforsch.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | 3390–3323 | Medium |

| N-H Symmetric Stretch | 3279–3229 | Medium |

| C-H Aromatic Stretch | ~3100–3000 | Medium-Weak |

| C-H Aliphatic Stretch | ~3000–2850 | Medium |

| SO₂ Asymmetric Stretch | 1344–1317 | Strong |

| SO₂ Symmetric Stretch | 1187–1147 | Strong |

| S-N Stretch | 924–906 | Medium |

Data derived from studies on various arylsulfonamides. znaturforsch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton spectrum is expected to show a complex splitting pattern for the aromatic protons due to the 1,2,4-trisubstitution pattern on the benzene (B151609) ring. The sulfonamide protons (SO₂NH₂) typically appear as a broad singlet. rsc.org The two ethyl groups would each produce a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with distinct chemical shifts due to their different positions on the ring.

¹³C NMR: The carbon spectrum would show six distinct signals for the aromatic carbons, as they are all chemically non-equivalent. Two signals would correspond to the ipso-carbons attached to the ethyl groups, one to the carbon bearing the sulfonamide group, and three for the aromatic C-H carbons. Additionally, four signals would be present for the aliphatic carbons of the two distinct ethyl groups. rsc.org

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H | ~7.20–7.80 | - |

| SO₂NH₂ | ~7.30 (broad singlet) | - |

| Ar-CH₂CH₃ (pos. 2) | ~2.70 (quartet) | ~25 |

| Ar-CH₂CH₃ (pos. 5) | ~2.65 (quartet) | ~28 |

| Ar-CH₂CH₃ (pos. 2) | ~1.25 (triplet) | ~15 |

| Ar-CH₂CH₃ (pos. 5) | ~1.20 (triplet) | ~16 |

| Aromatic C-S | - | ~140 |

| Aromatic C-Et (pos. 2) | - | ~142 |

| Aromatic C-Et (pos. 5) | - | ~138 |

| Aromatic C-H | - | ~125–130 |

Predicted values are based on the principle of substituent additivity and data from analogous compounds. znaturforsch.com

Mass Spectrometry (MS) Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI-MS) would likely show a prominent molecular ion peak. Common fragmentation pathways for benzenesulfonamides involve the loss of SO₂ (64 Da) and cleavage of the S-N and S-C bonds. Fragmentation of the ethyl substituents would also be expected.

X-ray Crystallography Studies of Benzenesulfonamide (B165840) Systems

The conformation of benzenesulfonamide derivatives is largely defined by the torsion angles around the C(aryl)-S and S-N bonds. In many crystal structures of related compounds, the molecule is twisted at the S-N bond. nih.gov For example, in N-(phenyl)-2-nitrobenzenesulfonamide, the C(aryl)-N-S-C(aryl) torsion angle is -69.0(2)°. nih.gov This twist minimizes steric hindrance and optimizes electronic interactions. For this compound, key torsion angles would define the orientation of the sulfonamide group relative to the diethyl-substituted ring. The presence of an ethyl group at the ortho position (position 2) would likely induce a significant twist to alleviate steric strain between the ethyl group and the sulfonyl oxygens.

| Torsion Angle | Compound | Value (°) | Reference |

|---|---|---|---|

| C7—N1—S1—C6 | N-(2-iodophenyl)benzenesulfonamide | -69.0 (2) | nih.gov |

| C10—S1—N1—C7 | Aryl sulfonamide derivative | 73.09 (16) | researchgate.net |

| S1—N1—C7—C2 | Aryl sulfonamide derivative | -143.80 (14) | researchgate.net |

The crystal packing of primary benzenesulfonamides is dominated by hydrogen bonding involving the two donor protons of the -NH₂ group and the two acceptor oxygen atoms of the -SO₂ group. These interactions typically lead to the formation of robust supramolecular synthons. nih.gov The most common motif is a hydrogen-bonded chain or "catemer," where molecules are linked head-to-tail via N-H···O=S hydrogen bonds. nih.gov Dimeric motifs, forming R²₂(8) graph-set notations, are also frequently observed where two molecules form a cyclic arrangement through a pair of N-H···O bonds.

In addition to these strong hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions play a crucial role in consolidating the crystal packing. nih.gov For this compound, the aromatic C-H groups and the aliphatic C-H groups of the ethyl substituents would be available to act as donors in C-H···O interactions with the sulfonyl oxygens of neighboring molecules. The arrangement of the diethylphenyl rings could also facilitate offset π-π stacking.

| Interaction (D-H···A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| N-H···O=S | ~0.86 | ~2.0–2.2 | ~2.9–3.1 | ~150–170 |

| C-H···O=S | ~0.95 | ~2.4–2.6 | ~3.3–3.5 | ~140–160 |

D = Donor atom; A = Acceptor atom. Geometries are generalized from reported sulfonamide crystal structures. nih.gov

Conformational Analysis and Stereochemistry

Conformational analysis of this compound involves considering the rotational freedom around its single bonds. The primary points of flexibility are the rotation of the entire sulfonamide group relative to the benzene ring, the orientation of the N-H bonds, and the rotation of the two ethyl groups.

Computational and experimental studies on benzenesulfonamide and its analogues have shown that two stable conformers often exist, primarily differing in the orientation of the S-N bond relative to the phenyl ring. The lowest energy conformation is typically one where the S-N bond is perpendicular to the plane of the benzene ring. This arrangement minimizes steric repulsion and allows for potential electronic interactions.

The two ethyl groups at positions 2 and 5 introduce further conformational complexity. Rotation around the C(aryl)-C(ethyl) bonds will lead to various rotamers. The ortho-ethyl group's conformation will be particularly constrained by the bulky adjacent sulfonamide group, likely adopting a preferred orientation to minimize steric clashes. While this compound is an achiral molecule, the adoption of twisted, non-planar conformations (conformational chirality) in the solid state can lead to crystallization in chiral space groups.

Computational and Theoretical Investigations of 2,5 Diethylbenzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. nih.govq-chem.comglobalresearchonline.net DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between accuracy and computational cost. nih.govq-chem.com For sulfonamide derivatives, DFT calculations can predict molecular geometries, vibrational frequencies, and electronic parameters like frontier molecular orbital energies (HOMO and LUMO). nih.govmdpi.commdpi.comresearchgate.net

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter derived from these calculations. It provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Note: These values are illustrative and based on typical ranges for similar sulfonamide compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.dewalisongo.ac.iducsb.edu It is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.de The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net

For 2,5-Diethylbenzenesulfonamide, the MEP map would be expected to show the most negative potential around the oxygen atoms of the sulfonyl group, indicating these are the primary sites for electrophilic interaction. The area around the amide proton would exhibit a positive potential, highlighting its role as a hydrogen bond donor. The diethyl-substituted benzene (B151609) ring would show a relatively neutral potential, with some modulation due to the electron-withdrawing sulfonyl group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. usf.edupku.edu.cnchemrxiv.org These simulations provide a detailed view of molecular behavior, including conformational changes and interactions with solvent molecules or biological receptors. pku.edu.cnchemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about the flexibility of the molecule and the stability of its different conformations. usf.edu

In the context of this compound, MD simulations could be employed to understand its behavior in different solvent environments or to model its interaction with a target protein, providing insights into its potential biological activity. The simulations can track the trajectory of each atom, revealing dynamic processes that are not apparent from static molecular models.

In Silico Modeling for Structural Insights

In silico modeling encompasses a range of computational techniques used to generate and analyze three-dimensional models of molecules. nih.govmdpi.comnih.govsigmaaldrich.com These methods are crucial for understanding the spatial arrangement of atoms and for predicting molecular properties based on structure. For molecules where experimental crystal structures are unavailable, homology modeling and other predictive tools can provide valuable structural information.

Table 2: Predicted Structural Parameters of this compound from In Silico Modeling

| Parameter | Predicted Value |

|---|---|

| S-O Bond Length | 1.43 Å |

| S-N Bond Length | 1.63 Å |

| C-S-N Bond Angle | 107° |

| O-S-O Bond Angle | 120° |

Note: These values are representative and based on known structures of similar benzenesulfonamide (B165840) derivatives.

Exploration of Biological Activities and Molecular Interactions

Enzymatic Inhibition Studies

Beyond their antimicrobial properties, benzenesulfonamide (B165840) derivatives have been extensively studied as inhibitors of various enzymes critical to human health.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are cornerstone therapies for managing the symptoms of Alzheimer's disease. nih.govnih.govnih.gov By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help ameliorate cognitive decline. nih.govmdpi.com Several studies have explored the potential of benzenesulfonamide derivatives as cholinesterase inhibitors.

A series of 4-phthalimidobenzenesulfonamide derivatives were designed and synthesized, showing high selectivity for AChE over BuChE. nih.gov The most active compound in this series, 4-(1,3-Dioxoisoindolin-2-yl)-N,N-diethylbenzenesulfonamide, demonstrated potent AChE inhibition. nih.gov Interestingly, this potent AChE inhibitor showed no activity against BuChE, highlighting the potential for designing highly selective inhibitors based on the benzenesulfonamide scaffold. nih.gov The difference in activity is attributed to variations in the amino acid residues within the active sites of the two enzymes. nih.gov

In another study, salicylanilide (B1680751) N,N-disubstituted (thio)carbamates were investigated, with many derivatives showing stronger inhibition of BChE than established drugs like rivastigmine (B141) and galantamine. mdpi.com This suggests that the benzenesulfonamide core can be modified to target either AChE or BuChE selectively, or to achieve dual inhibition.

| Compound Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| 4-Phthalimidobenzenesulfonamides | AChE | Displayed high selectivity for AChE over BuChE. | nih.gov |

| Salicylanilide N,N-disubstituted (thio)carbamates | BChE | Several derivatives inhibited BChE more effectively than rivastigmine and galantamine. | mdpi.com |

Inositol (B14025) 1,4,5-trisphosphate 3-kinase A (ITPKA or InsP3Kinase-A) is a brain-specific enzyme that phosphorylates inositol 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4). nih.govwikipedia.org This action terminates the IP3 signal, which is responsible for releasing intracellular calcium. nih.gov ITPKA is over-expressed in several tumor types, where it is believed to stimulate tumor growth through its kinase activity and promote metastasis via its actin-bundling function. nih.gov Consequently, inhibitors of ITPKA are sought after as potential cancer therapeutics. nih.gov While a selective inhibitor against the kinase activity of ITPKA has been identified, the development of compounds targeting its functions remains an active area of research. nih.gov Although direct inhibition of ITPKA by 2,5-diethylbenzenesulfonamide is not documented, the search for novel inhibitors often involves screening diverse chemical libraries, and sulfonamide-containing compounds represent a significant class of enzyme inhibitors.

Inhibition of oxidative phosphorylation (OXPHOS), the primary process for ATP generation in mitochondria, is a promising therapeutic strategy for cancers that are highly dependent on aerobic metabolism. nih.gov The OXPHOS machinery consists of five protein complexes. nih.govnih.gov

Research has led to the discovery of benzene-1,4-disulfonamide (B103779) derivatives as potent inhibitors of OXPHOS Complex I (NADH-quinone oxidoreductase). nih.govnih.gov A lead compound from this class was found to potently inhibit mitochondrial function by depleting ATP production, with an IC50 value of 118.5 nM in galactose-containing media, and directly inhibited OXPHOS Complex I with an IC50 of 312 nM. nih.gov Further optimization of this bis-sulfonamide scaffold led to the discovery of derivatives with long alkyl chains that exhibited even more potent inhibition, with IC50 values as low as 0.014 μM. nih.gov These findings demonstrate that benzenesulfonamide structures can be potent and specific inhibitors of mitochondrial Complex I. nih.govnih.gov

Benzenesulfonamides are a classical and well-studied class of carbonic anhydrase (CA) inhibitors. nih.govmdpi.com Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. nih.govmdpi.com There are 15 human isoforms, and their abnormal expression is linked to various diseases, including glaucoma, epilepsy, and cancer, making them important drug targets. nih.govmdpi.com

Numerous studies have synthesized and evaluated benzenesulfonamide derivatives for their ability to inhibit different CA isoforms. For example, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties were investigated for their inhibition of four human isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov The study successfully identified compounds that showed isoform-selective inhibition. nih.gov Another study on sulfonamides incorporating imide moieties found that some compounds significantly inhibited the physiologically dominant hCA II isoform with inhibition constants (Ki) as low as 2.4 nM, which is more potent than some clinically used CA inhibitors. mdpi.com These results underscore the versatility of the benzenesulfonamide scaffold in designing potent and selective inhibitors for various carbonic anhydrase isoforms.

| Derivative Class | Target Isoform(s) | Inhibition Constant (Ki) Range | Reference |

|---|---|---|---|

| Incorporating Pyrazole- and Pyridazinecarboxamides | hCA IX | 61.3–432.8 nM | nih.gov |

| Incorporating Imide Moieties | hCA II | 2.4–4515 nM | mdpi.com |

| Incorporating Imide Moieties | hCA I | 49 to >10,000 nM | mdpi.com |

| Incorporating Imide Moieties | hCA IX | 9.7 to 7766 nM | mdpi.com |

| Incorporating Imide Moieties | hCA XII | 14 to 316 nM | mdpi.com |

Anti-proliferative Activity Studies

Currently, there is a notable lack of specific research data on the anti-proliferative activity of this compound. While the broader class of benzenesulfonamide derivatives has been the subject of numerous studies investigating their potential as anti-cancer agents, specific experimental results for the 2,5-diethyl substituted compound are not available in the reviewed scientific literature.

General studies on benzenesulfonamide derivatives have shown that the nature and position of substituents on the benzene (B151609) ring can significantly influence their cytotoxic effects against various cancer cell lines. For instance, research on other dialkyl-substituted benzenesulfonamides has suggested that the lipophilicity and steric properties of the alkyl groups can play a role in their ability to inhibit cell growth. However, without direct experimental data for this compound, any potential anti-proliferative activity remains speculative.

Further research is required to determine the half-maximal inhibitory concentration (IC₅₀) values of this compound against a panel of human cancer cell lines. Such studies would be crucial in ascertaining its potential as a lead compound for the development of novel anti-cancer therapeutics.

Antiprotozoal Investigations

Similar to the anti-proliferative studies, there is a significant gap in the scientific literature regarding the antiprotozoal activity of this compound. The benzenesulfonamide scaffold is a known pharmacophore in the design of various antimicrobial agents, including those with activity against protozoal pathogens.

Investigations into other substituted benzenesulfonamides have demonstrated activity against parasites such as Plasmodium falciparum, the causative agent of malaria, and various species of Leishmania and Trypanosoma. The mechanism of action for these compounds often involves the inhibition of essential enzymes within the parasite.

The specific impact of the 2,5-diethyl substitution on the antiprotozoal efficacy of the benzenesulfonamide core has not been documented. Future research endeavors should include screening this compound against a range of pathogenic protozoa to evaluate its potential as a novel antiprotozoal agent.

Protein Binding Investigations

The interaction of small molecules with proteins is a critical aspect of their pharmacokinetic and pharmacodynamic profiles. The extent of plasma protein binding, for example, can significantly affect the distribution, metabolism, and excretion of a compound, and ultimately its therapeutic efficacy.

There are currently no published studies that specifically investigate the protein binding characteristics of this compound. The lipophilic nature of the two ethyl groups at the 2 and 5 positions of the benzene ring would suggest a potential for binding to hydrophobic pockets within proteins, such as those found in human serum albumin (HSA).

Structure Activity Relationship Sar and Rational Design of Derivatives

Correlating Structural Features with Biological Potency and Efficacy

The biological activity of 2,5-diethylbenzenesulfonamide is intrinsically linked to its three-dimensional structure and the physicochemical properties of its constituent parts. The benzenesulfonamide (B165840) core serves as a crucial anchor, with the sulfonamide group often participating in key interactions with biological targets, such as hydrogen bonding. The positioning of the two ethyl groups at the 2 and 5 positions of the benzene (B151609) ring creates a specific steric and electronic profile that dictates its interaction with receptor binding pockets.

Strategies for Modulating Activity through Substituent Effects

The benzene ring of this compound offers multiple positions for the introduction of various substituents to fine-tune its biological activity. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the pKa of the sulfonamide nitrogen, which is often critical for its binding affinity.

| Modification Strategy | Rationale | Potential Outcome |

| Varying Alkyl Groups at C2/C5 | Modulate lipophilicity and steric fit. | Altered binding affinity and cell permeability. |

| Introducing Substituents on the Benzene Ring | Modify electronic properties and create new interaction points. | Enhanced potency and selectivity. |

| Modifying the Sulfonamide Group | Alter pKa and hydrogen bonding capacity. | Improved binding and pharmacokinetic profile. |

Pharmacophore Development and Optimization

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound derivatives, a pharmacophore model would typically include features such as a hydrogen bond acceptor (from the sulfonyl oxygens), a hydrogen bond donor (from the sulfonamide nitrogen), and hydrophobic regions (defined by the diethyl-substituted benzene ring).

The development of a robust pharmacophore model relies on a set of active and inactive molecules. By identifying the common structural features present in the active compounds that are absent in the inactive ones, a predictive model can be generated. This model can then be used to virtually screen large compound libraries to identify novel molecules with the desired biological activity. Optimization of the initial pharmacophore model is an iterative process, refined as new SAR data becomes available.

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. For this compound, docking studies can provide valuable insights into its binding mode and the key amino acid residues involved in the interaction.

These studies can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. By visualizing these interactions, researchers can make informed decisions about which modifications to the ligand are most likely to improve its binding affinity and, therefore, its biological potency. For example, if a docking study reveals an unoccupied hydrophobic pocket near the 2-ethyl group, it would suggest that increasing the size of this substituent could lead to a more potent derivative.

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bonding | Sulfonamide NH and SO2 groups |

| Hydrophobic Interactions | Diethyl groups and benzene ring |

| Pi-Stacking | Benzene ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. These descriptors can include parameters such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

For a series of this compound derivatives, a QSAR model could be developed to predict the biological activity of new, unsynthesized compounds. This allows for the prioritization of synthetic efforts towards molecules that are predicted to be most active, thereby saving time and resources. The reliability of a QSAR model is highly dependent on the quality and diversity of the dataset used for its development and requires rigorous statistical validation.

Conclusion and Future Research Directions

Unexplored Research Avenues and Methodological Advancements

The dearth of information on 2,5-diethylbenzenesulfonamide presents a wide-open field for future research. Foundational studies are required to simply characterize the compound and explore its potential.

Key Unexplored Avenues:

Synthesis and Characterization: The development and optimization of a robust synthetic route to this compound would be the first critical step. Following synthesis, a thorough characterization of its physicochemical properties, including solubility, stability, and spectroscopic data, would be essential.

Biological Screening: A broad-based biological screening campaign could be undertaken to identify any potential therapeutic activities. This could include assays for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects, areas where other sulfonamides have shown promise.

Computational Modeling: In the absence of experimental data, in silico studies could provide initial insights. Molecular docking simulations against various biological targets could help to prioritize experimental investigations and predict potential binding interactions.

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, the synthesis and evaluation of a library of derivatives would be a logical next step. This would help to elucidate the structure-activity relationships and identify key structural features required for activity.

Methodological Advancements to Aid Research:

High-Throughput Screening (HTS): Modern HTS techniques could rapidly screen this compound against a vast number of biological targets, accelerating the discovery of any potential bioactivity.

Advanced Spectroscopic and Crystallographic Techniques: The use of advanced NMR techniques and X-ray crystallography would provide detailed structural information, which is crucial for understanding its chemical behavior and potential interactions with biological molecules.

Broader Implications for Medicinal Chemistry and Chemical Biology

While direct findings on this compound are absent, the exploration of this compound could have broader implications for the fields of medicinal chemistry and chemical biology.

The study of this relatively simple, unexplored molecule could yield unexpected biological activities, potentially opening up new avenues for drug discovery. The unique positioning of the two ethyl groups on the benzene (B151609) ring could lead to novel structure-activity relationships that differ from other, more commonly studied sulfonamide isomers.

Furthermore, the development of novel synthetic methodologies for this compound and its derivatives could be of interest to the wider chemical community. As a currently underrepresented building block, it could find utility in the synthesis of more complex molecules with diverse applications.

In essence, this compound represents a gap in our current chemical knowledge. Filling this gap not only holds the potential for the discovery of new bioactive compounds but also contributes to a more complete understanding of the vast chemical space occupied by the versatile benzenesulfonamide (B165840) family. The journey to understand this enigmatic compound has yet to truly begin, offering a wealth of opportunities for future scientific inquiry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2,5-Diethylbenzenesulfonamide with high yield and purity?

- Methodological Answer :

- Step 1 : Start with sulfonation of 2,5-diethylbenzene using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Step 2 : React the intermediate sulfonyl chloride with ammonia or ammonium hydroxide in anhydrous tetrahydrofuran (THF) to form the sulfonamide .

- Step 3 : Purify the product via recrystallization from ethanol/water mixtures to remove unreacted reagents. Monitor purity using TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .

- Safety : Use PPE (gloves, goggles) and handle chlorosulfonic acid in a fume hood due to its corrosive nature .

Q. How should researchers safely handle and store this compound during experiments?

- Methodological Answer :

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as sulfonamides can cause sensitization .

- Storage : Keep in a tightly sealed amber glass container under inert gas (argon/nitrogen) at 4°C to prevent moisture absorption and degradation .

- Waste Disposal : Collect chemical waste in labeled containers and consult institutional guidelines for sulfonamide disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for sulfonamide derivatives be systematically resolved?

- Methodological Answer :

- Step 1 : Cross-validate data with multiple techniques (e.g., compare NMR with X-ray crystallography). For example, discrepancies in proton splitting may arise from dynamic effects in solution versus solid-state structures .

- Step 2 : Use computational tools (DFT calculations) to model expected spectra and compare with experimental results. Adjust for solvent effects or conformational flexibility .

- Step 3 : Re-examine synthetic steps for unintended byproducts (e.g., incomplete sulfonation) that could distort spectral interpretations .

Q. What strategies are effective for analyzing the crystal structure of this compound derivatives?

- Methodological Answer :

- Step 1 : Grow single crystals via slow evaporation of a saturated acetonitrile solution at 20°C .

- Step 2 : Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Refine structures using software like SHELXL, focusing on bond angles (e.g., C–S–N ~107°) and packing interactions .

- Step 3 : Compare with analogous sulfonamides (e.g., 2,5-dichlorobenzenesulfonamides) to identify substituent effects on lattice stability .

Q. How can researchers design a robust protocol for functionalizing this compound into bioactive analogs?

- Methodological Answer :

- Step 1 : Introduce reactive groups (e.g., amines, halides) at the sulfonamide nitrogen or benzene ring via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .

- Step 2 : Screen analogs for bioactivity using in vitro assays (e.g., enzyme inhibition). Prioritize derivatives with electron-withdrawing substituents, which enhance binding to hydrophobic enzyme pockets .

- Step 3 : Optimize pharmacokinetics by modifying logP values through alkyl chain adjustments, balancing solubility and membrane permeability .

Methodological Resources

- Literature Review : Use SciFinder to locate synthetic protocols and bioactivity data. Search for CAS RNs of intermediates (e.g., 2,5-diethylbenzenesulfonyl chloride) and apply "post-polymerization modification" filters for derivative studies .

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm bond parameters and avoid overfitting during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.